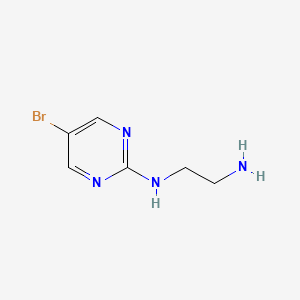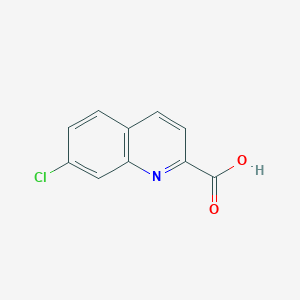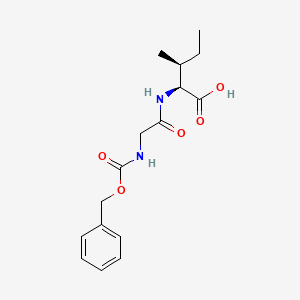
4-(Morpholinomethyl)piperidin-4-ol
Übersicht
Beschreibung
“4-(Morpholinomethyl)piperidin-4-ol” is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 Da . This compound has been used as a reactant for the synthesis of selective adenosine A2A receptor antagonists, antidepressants, and other small molecules .
Synthesis Analysis
The synthesis of novel piperidin-4-ol derivatives, including “this compound”, has been reported in the literature . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20N2O2/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12/h11,13H,1-9H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, piperidine derivatives are known to be important synthetic fragments for designing drugs .Physical And Chemical Properties Analysis
The compound is a solid or semi-solid or liquid or lump at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Grignard Reactions and Oxide Formation : 4-(Morpholinomethyl)piperidin-4-ol derivatives have been involved in Grignard reactions. For instance, the reaction of 2-benzoyl-1,3-dichloropropane with benzyl chloride led to the formation of 2-benzyl-2-phenyl-3-morpholinomethyl-trimethylene oxide (A. Terada, 1966).
- Formation of Antifungal Agents : Derivatives of this compound have been used to create novel antifungal agents targeting ergosterol biosynthesis, showing potential in treating fungal infections (J. Krauss et al., 2021).
- Anti-corrosion Applications : Compounds like 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol demonstrate significant anti-corrosion properties in acidic mediums, suggesting their use in protecting metals (Dhaybia Douche et al., 2020).
Catalysis and Complex Formation
- Catalyst in Heck Reaction : Derivatives of this compound, like N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands, have been used as catalysts in the Heck reaction, showing promising results (Pradhumn Singh et al., 2013).
- Complexes with Metals : These compounds have been used to prepare metal complexes, for example, with chromium(III), manganese(III), tin(II), and lead(II), demonstrating bidentate behaviour and potential applications in materials science (C. Preti et al., 1980).
Pharmaceutical and Biological Research
- Synthesis of Antihypertensive Agents : Compounds containing this compound motifs have been synthesized and evaluated for potential antihypertensive properties, indicating their use in drug development (L. Perekhoda et al., 2020).
- Antiproliferative Activity : Specific derivatives, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been evaluated for their antiproliferative activity, contributing to cancer research (S. Benaka Prasad et al., 2018).
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of 4-(Morpholinomethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This makes it a potential treatment for HIV-1 .
Biochemische Analyse
Biochemical Properties
4-(Morpholinomethyl)piperidin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the chemokine receptor CCR5, which is essential for the entry of HIV-1 into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is believed to anchor the ligand to the receptor .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antagonistic activity against the CCR5 receptor, thereby inhibiting the entry of HIV-1 into cells . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CCR5 receptor through a strong salt-bridge interaction, which inhibits the receptor’s activity and prevents HIV-1 from entering the cell . This inhibition can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent effect on HIV-1 inhibition, with higher doses leading to more significant inhibition . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound has been shown to affect metabolic flux and metabolite levels, particularly in the context of HIV-1 inhibition
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12/h11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYVVPHRJPUIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008225 | |
| Record name | 4-[(Morpholin-4-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885654-56-8 | |
| Record name | 4-[(Morpholin-4-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



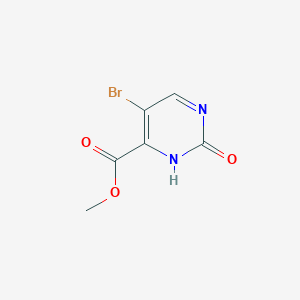

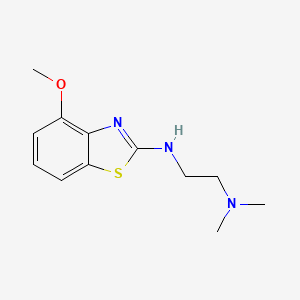
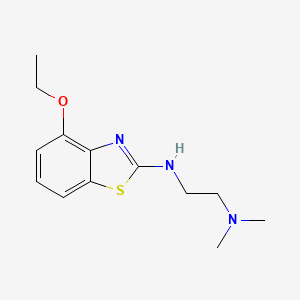
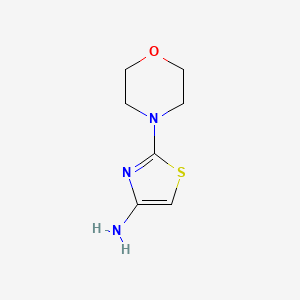
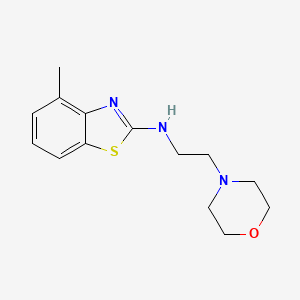
![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)
![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)

![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)
